molecular formula C14H16F3N3O3 B2723381 4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine CAS No. 860650-99-3

4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine

Cat. No.: B2723381
CAS No.: 860650-99-3
M. Wt: 331.295
InChI Key: IIGWDIUTCNZWRE-OCKHKDLRSA-N
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Description

4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine is a chemical compound with the molecular formula C14H16F3N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine
  • **this compound analogs

Uniqueness

What sets this compound apart from similar compounds is its unique trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3/c1-9(19-23-10(2)21)13-12(20-3-5-22-6-4-20)7-11(8-18-13)14(15,16)17/h7-8H,3-6H2,1-2H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGWDIUTCNZWRE-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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